N-(1-Cyclopenten-1-yl)-N-methylacetamide
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Overview
Description
N-(1-Cyclopenten-1-yl)-N-methylacetamide is an organic compound that features a cyclopentene ring attached to a nitrogen atom, which is further bonded to a methyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopenten-1-yl)-N-methylacetamide typically involves the reaction of cyclopentene with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopenten-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentyl amides.
Scientific Research Applications
N-(1-Cyclopenten-1-yl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Cyclopenten-1-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopentene ring and acetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclopenten-1-yl)morpholine
- 1-Morpholino-1-cyclopentene
- Cyclopentanone morpholine enamine
Uniqueness
N-(1-Cyclopenten-1-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both a cyclopentene ring and an acetamide group. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(cyclopenten-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-7(10)9(2)8-5-3-4-6-8/h5H,3-4,6H2,1-2H3 |
InChI Key |
HOQITXRCIKURMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CCCC1 |
Origin of Product |
United States |
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